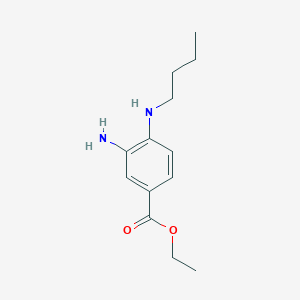

Ethyl 3-amino-4-(butylamino)benzoate

Description

Properties

IUPAC Name |

ethyl 3-amino-4-(butylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-3-5-8-15-12-7-6-10(9-11(12)14)13(16)17-4-2/h6-7,9,15H,3-5,8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPIUQJSJWGCEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Ethyl 3-amino-4-(butylamino)benzoate, a benzoate compound, primarily targets the sodium ion (Na+) channels on nerve membranes. These channels play a crucial role in the conduction of nerve impulses. By acting on these channels, this compound can influence the transmission of signals in the nervous system.

Mode of Action

This compound interacts with its targets by binding to specific parts of the sodium ion channels on the nerve membrane. This interaction affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses. As a result, this compound can reduce the excitability of the membrane without affecting the resting potential.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nerve impulse conduction pathway. By blocking the sodium ion channels, this compound disrupts the normal flow of sodium ions, which is essential for the propagation of nerve impulses. This disruption leads to a loss of local sensation, providing an anesthetic effect.

Result of Action

The molecular and cellular effects of this compound’s action result in a loss of local sensation without affecting consciousness. This makes it useful for local surgery and treatment, providing temporary relief from pain. The results of biological activity experiments have shown that this compound and similar compounds have a good local anesthetic effect.

Biochemical Analysis

Biochemical Properties

It is known that benzoate compounds can act as local anesthetics. They can bind to specific parts of the sodium ion (Na+) channel on the nerve membrane and affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses.

Biological Activity

Ethyl 3-amino-4-(butylamino)benzoate is an organic compound that belongs to the class of aromatic esters and amines. Its chemical structure features a central benzene ring with two amino groups, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicine, particularly as a local anesthetic, and its antimicrobial properties.

Chemical Structure and Properties

The compound's chemical formula is CHNO, characterized by an ethyl ester linkage to the benzoate group. The specific positioning of functional groups enhances its biological activity compared to other similar compounds.

Table 1: Structural Characteristics

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| This compound | CHNO | Contains two amino groups on the benzene ring |

| Ethyl 3-amino-4-(ethylamino)benzoate | CHNO | Ethyl group instead of butyl |

| Tetracaine | CHNO | Known local anesthetic |

| Pramocaine | CHNO | Local anesthetic with different alkyl substitution |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies involving structural modifications of benzoate compounds, derivatives demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Local Anesthetic Effects

The compound has been investigated for its potential as a local anesthetic due to its structural similarity to established anesthetics like tetracaine and pramocaine. Studies have shown that derivatives of this compound can provide effective pain relief with minimal toxicity . The anesthetic efficacy was evaluated through various methods, including surface anesthesia and infiltration anesthesia tests.

Case Study: Anesthetic Efficacy

In a comparative study, several benzoate compounds were synthesized and tested for their anesthetic properties:

- Tetracaine : Onset time of 12.3 seconds, duration of action 172.3 minutes.

- Pramocaine : Onset time of 10.4 seconds, duration of action 166.5 minutes.

- This compound : Demonstrated comparable efficacy with a favorable safety profile .

The biological activity of this compound involves interaction with specific molecular targets such as ion channels or receptors on cell membranes. This interaction may modulate signaling pathways related to pain perception and inflammation .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step processes including alkylation and esterification. High yields and mild reaction conditions make it suitable for laboratory-scale synthesis .

Toxicity Assessment

Toxicity evaluations using assays such as the Vibrio fischeri test have indicated low toxicity levels for this compound, making it a promising candidate for further development in medicinal applications .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-amino-4-(butylamino)benzoate has been investigated for its potential as a local anesthetic. Its structural similarity to known anesthetics suggests interactions with sodium channels critical for nerve impulse transmission. Research indicates that modifications to the benzoate structure can enhance efficacy while reducing toxicity .

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 4-aminobenzoate | Amino group at para position | Widely used as a local anesthetic (Benzocaine) |

| Ethyl 3-amino-4-(ethylamino)benzoate | Ethylamino substitution | Potentially different pharmacokinetics |

| Ethyl 3-amino-4-(sec-butylamino)benzoate | Sec-butylamino substitution | Varying potency and duration of action |

The compound has shown potential antimicrobial and anticancer properties in preliminary studies. Its interaction with specific molecular targets may modulate signaling pathways involved in pain perception and inflammation .

Case Study : A study evaluating the local anesthetic effects of structurally similar compounds demonstrated that certain modifications could lead to improved anesthetic efficacy while minimizing adverse effects .

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its unique functional groups allow for versatile applications in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Ethyl 3-amino-4-(butylamino)benzoate belongs to a family of substituted benzoate esters with variations in alkylamino groups and ester moieties. Key analogs include:

- Substituent Position: The placement of amino and alkylamino groups significantly impacts biological activity. For instance, TTC (para-substituted butylamino and dimethylaminoethyl ester) exhibits potent anesthetic effects due to its enhanced lipid solubility and prolonged receptor binding . In contrast, this compound’s meta- and para-substituents favor interactions in heterocyclic synthesis .

Physicochemical Properties

- Solubility: this compound’s logP (2.4) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . TTC, with a larger dimethylaminoethyl group, has higher lipophilicity (logP ~3.1), enhancing its diffusion into nerve tissues .

- Hydrogen Bonding: The amino and ester groups participate in hydrogen-bonding networks, as observed in crystal structures of related compounds (e.g., Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate), stabilizing molecular aggregates and influencing crystallization behavior .

Research Findings and Trends

- Synthetic Yields: this compound is synthesized in 75% yield via nitro reduction, comparable to analogs like Ethyl 3-amino-4-(cyclopentylamino)benzoate (70–80% yields) .

- Biological Activity : Benzimidazoles derived from this compound show IC₅₀ values in the micromolar range against cancer cell lines, though tert-butyl derivatives exhibit reduced potency due to steric effects .

- Crystallography: Hydrogen-bonding patterns in related esters (e.g., N–H···O interactions between amino and ester groups) guide the design of co-crystals for improved drug stability .

Q & A

Q. What is the optimized synthetic route for Ethyl 3-amino-4-(butylamino)benzoate, and how are by-products minimized?

The compound is synthesized via N-alkylation of ethyl 4-chloro-3-nitrobenzoate with 1-bromobutane, using triethylamine as a base. Key parameters include a molar ratio of triethylamine:benzocaine:1-bromobutane = 1.2:1:4.6 at 60°C, yielding 75.69%. Dibutyl by-products are reduced by controlling stoichiometry and reaction time .

Optimization Table

| Parameter | Optimal Condition | Yield (%) | By-Product Reduction Strategy |

|---|---|---|---|

| Temperature | 60°C | 75.69 | Controlled alkylation time |

| Molar Ratio (TEA:Substrate) | 1.2:1 | - | Excess 1-bromobutane (4.6:1) |

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR : For confirming substitution patterns (e.g., aromatic protons and butylamino group integration).

- IR : To identify ester carbonyl (~1700 cm⁻¹) and amino N–H stretches (~3300 cm⁻¹).

- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺ at m/z 250.3) and fragmentation analysis. Reference protocols from analogous benzoate derivatives in coordination chemistry studies .

Q. What safety protocols are recommended for handling this compound?

- Use PPE (gloves, goggles) due to potential skin/eye irritation ().

- Store in a cool, dry place away from oxidizers.

- Follow waste disposal guidelines for aromatic amines and esters .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Utilize SHELX programs (e.g., SHELXL for refinement) to determine hydrogen-bonding networks and molecular conformation. Validate structures using the CIF check in PLATON to detect missing hydrogen atoms or incorrect space group assignments .

Example Hydrogen-Bonding Analysis

| Donor–Acceptor Pair | Distance (Å) | Angle (°) | Graph Set Notation |

|---|---|---|---|

| N–H⋯O (ester) | 2.85 | 155 | |

| N–H⋯N (amino) | 3.10 | 145 |

Adapted from Etter’s graph set theory for intermolecular interactions .

Q. What role does this compound play in coordination chemistry?

It serves as a precursor for Schiff base ligands in transition-metal complexes. For example, condensation with aldehydes in ethanol/water (1:1) at 80°C forms ligands for Ir(III) or Rh(III) complexes, enhancing catalytic or photophysical properties .

Q. How can reaction by-products (e.g., dibutyl derivatives) be analyzed and quantified?

Use HPLC with UV detection (C18 column, acetonitrile/water mobile phase) or GC-MS to separate and identify by-products. Optimize retention times using standards synthesized under excess alkylation conditions .

Q. What computational methods predict hydrogen-bonding patterns in its crystalline form?

Apply density functional theory (DFT) to model intermolecular interactions, complemented by Hirshfeld surface analysis (via CrystalExplorer) to map close contacts. Compare results with experimental X-ray data .

Methodological Notes

- Synthesis : Prioritize stepwise alkylation to avoid over-alkylation.

- Crystallization : Use slow evaporation from ethanol/ethyl acetate for high-quality single crystals.

- Validation : Cross-check spectroscopic data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.